molecular formula C9H8FNO B11919760 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one

5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11919760
M. Wt: 165.16 g/mol
InChI Key: SHWRIOSWFMEVGA-UHFFFAOYSA-N
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Description

5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one: is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and cyclohexanone.

    Cyclization: The reaction involves the cyclization of 2-fluoroaniline with cyclohexanone under acidic conditions to form the indanone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-fluoro-2,3-dihydro-1H-inden-1-one
  • 1H-Inden-1-one, 2,3-dihydro-

Comparison

  • Uniqueness : The presence of both an amino group and a fluorine atom in 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
  • Applications : While similar compounds may share some applications, the specific structure of this compound allows for unique interactions and potential uses in various fields.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-amino-6-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8FNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2

InChI Key

SHWRIOSWFMEVGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)N)F

Origin of Product

United States

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